2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-amine
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Overview
Description
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-amine is a chemical compound with the molecular formula C10H11F2NO. This compound is characterized by the presence of a difluoroethenyl group attached to an oxy-phenylethan-amine structure. It is primarily used in research and development settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-amine typically involves the reaction of 2,2-difluoroethenyl ether with 1-phenylethan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-amine involves its interaction with specific molecular targets. The difluoroethenyl group can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol: This compound has a hydroxyl group instead of an amine group.
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one: This compound features a carbonyl group instead of an amine group.
Uniqueness
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its difluoroethenyl group provides unique reactivity, making it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C10H11F2NO |
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Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-(2,2-difluoroethenoxy)-1-phenylethanamine |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)7-14-6-9(13)8-4-2-1-3-5-8/h1-5,7,9H,6,13H2 |
InChI Key |
QWAORMIIRAEZGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(COC=C(F)F)N |
Origin of Product |
United States |
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